Resomelagon

Description

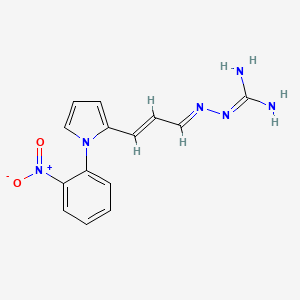

Structure

3D Structure

Propriétés

Numéro CAS |

1809420-71-0 |

|---|---|

Formule moléculaire |

C14H14N6O2 |

Poids moléculaire |

298.30 g/mol |

Nom IUPAC |

2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |

InChI |

InChI=1S/C14H14N6O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22/h1-10H,(H4,15,16,18)/b5-3+,17-9+ |

Clé InChI |

ZSDGHWLLLGYAJV-AHEHSYJASA-N |

SMILES isomérique |

C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Resomelagon (AP1189): A Technical Deep Dive into its Mechanism of Action in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resomelagon (formerly AP1189) is a pioneering, orally available, small molecule under investigation for the treatment of inflammatory diseases, with a primary focus on rheumatoid arthritis (RA).[1][2] It represents a novel therapeutic approach by selectively targeting the melanocortin system to promote the resolution of inflammation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its engagement with target receptors, subsequent signaling cascades, and the downstream anti-inflammatory and pro-resolving effects observed in preclinical and clinical studies.

Core Mechanism: Biased Agonism at Melanocortin Receptors 1 and 3

This compound is a potent agonist of the melanocortin receptor 1 (MC1R) and melanocortin receptor 3 (MC3R).[2][3] A key feature of its mechanism is its nature as a biased agonist . This means that it selectively activates specific downstream signaling pathways upon binding to the receptor, while not stimulating others.

In the case of this compound, it preferentially activates the extracellular signal-regulated kinase (ERK) 1/2 phosphorylation and intracellular calcium (Ca2+) mobilization pathways.[3][4] Crucially, it does not significantly engage the canonical cyclic adenosine (B11128) monophosphate (cAMP) production pathway, which is typically associated with the pigmentary (melanogenic) effects of melanocortin receptor activation.[4][5] This biased agonism is central to its therapeutic potential, offering the prospect of potent anti-inflammatory and pro-resolving activity without the off-target effects of non-selective melanocortin agonists.[4][5]

Signaling Pathways and Cellular Effects

The activation of the ERK1/2 and Ca2+ signaling pathways by this compound initiates a cascade of events that collectively contribute to its anti-inflammatory and pro-resolving properties.

Inhibition of Pro-inflammatory Cytokine Release:

This compound has been demonstrated to inhibit the release of key pro-inflammatory cytokines. In vitro studies using peritoneal macrophages have shown that this compound can suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α).[3] Furthermore, in studies with human peripheral blood mononuclear cells (PBMCs), treatment with this compound (AP1189) led to a decrease in the release of CXCL10, TNF-α, and Interleukin-1 beta (IL-1β).[6] This broad-spectrum inhibition of inflammatory mediators is a cornerstone of its therapeutic rationale.

Enhancement of Macrophage Efferocytosis:

A critical aspect of inflammation resolution is the efficient clearance of apoptotic cells, a process known as efferocytosis. Defective efferocytosis can lead to secondary necrosis and the release of pro-inflammatory cellular contents, perpetuating the inflammatory cycle. This compound has been shown to enhance macrophage efferocytosis.[3][7] The ERK1/2 signaling pathway, activated by this compound, is implicated in this pro-efferocytic effect.[4][5] By promoting the timely removal of apoptotic cells, this compound facilitates the transition from a pro-inflammatory to a pro-resolving tissue microenvironment.

Reduction of Inflammatory Cell Infiltration:

In vivo studies have provided evidence for this compound's ability to reduce the infiltration of inflammatory cells into affected tissues. In a mouse model of acute inflammation, administration of this compound resulted in a dose-dependent inhibition of neutrophil and monocyte infiltration.[3] This effect is crucial in mitigating the tissue damage associated with excessive leukocyte recruitment during an inflammatory response.

Data Presentation

In Vitro Efficacy

| Assay | Cell Type | Treatment | Key Findings | Reference |

| Signal Transduction | HEK293A cells | This compound (0-1000 µM; 8 min) | Promotes ERK1/2 phosphorylation and Ca2+ mobilization | [3] |

| Cytokine Release | Peritoneal macrophages | This compound (1 nM; 30 min) | Inhibits TNF-α release | [3] |

| Efferocytosis | Peritoneal macrophages | This compound (1 nM; 30 min) | Enhances efferocytosis | [3] |

In Vivo Efficacy (Mouse Models)

| Model | Animal Strain | Treatment | Key Findings | Reference |

| Acute Inflammation | C57BL/6J wild-type and BALB/c mice | This compound (0-10 mg/kg; i.p., i.v., and p.o.; for 24 h) | Dose-dependent inhibition of neutrophil and monocyte infiltration | [3] |

| Arthritis | C57BL/6J wild-type and BALB/c mice | This compound (25-50 mg/kg; p.o.; daily for 8 days) | Reduced clinical score (-42%), paw swelling (-87%), proportion of animals with all four paws affected (-50%), and severity of inflammation (-70%) | [3] |

Clinical Efficacy (Rheumatoid Arthritis)

| Study | Patient Population | Treatment | Primary Endpoint | Key Findings | Reference |

| Phase 2a (BEGIN) | DMARD-naïve RA patients with high disease activity | This compound + Methotrexate | Reduction in disease activity | Significant reduction in disease activity achieved | [8] |

| Phase 2b (EXPAND) | DMARD-naïve RA patients with high disease activity (CDAI > 22) | This compound (100 mg daily) + Methotrexate | ACR20 response at 12 weeks | Did not meet primary endpoint in the overall population. Post-hoc analysis of newly diagnosed patients with high disease activity and elevated hsCRP showed an improved ACR20 response (82% vs 52% for placebo). | [7][9][10] |

| Phase 2b (ADVANCE) | Newly diagnosed, severe RA patients with systemic inflammation (DAS28-CRP >5.1; CDAI >22; hsCRP >3 mg/L) | This compound (40, 70, or 100 mg daily) + Methotrexate | Reduction in DAS28-CRP | Ongoing | [8] |

Experimental Protocols

In Vitro ERK1/2 Phosphorylation Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293A cells.

-

Transfection: Cells are transiently transfected with plasmids encoding for melanocortin receptor 1 (MC1R) or melanocortin receptor 3 (MC3R).

-

Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., 0-1000 µM) for a short duration (e.g., 8 minutes).

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The density of the phosphorylated ERK1/2 bands is normalized to the density of the total ERK1/2 bands to determine the extent of phosphorylation.

In Vivo Murine Model of Arthritis

-

Animal Model: Male C57BL/6J wild-type or BALB/c mice.

-

Induction of Arthritis: Arthritis is induced using a standard method, such as collagen-induced arthritis (CIA) or serum transfer-induced arthritis.

-

Treatment: this compound is administered orally (p.o.) at doses ranging from 25-50 mg/kg daily for a specified period (e.g., 8 days), starting at the onset of disease or at the peak of inflammation.

-

Clinical Assessment: Disease severity is monitored regularly using a standardized clinical scoring system that assesses paw swelling, erythema, and joint stiffness. Paw swelling can be quantified using calipers.

-

Histological Analysis: At the end of the study, joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.

-

Immunohistochemistry: Joint sections can be stained for specific markers of inflammation, such as inflammatory cell surface markers or cytokines.

Visualizations

Caption: this compound's biased agonism at MC1R/MC3R activates ERK1/2 and Ca2+ pathways.

References

- 1. This compound by SynAct Pharma for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]

- 8. biostock.se [biostock.se]

- 9. SynAct’s study of rheumatoid arthritis therapy fails to meet endpoint [clinicaltrialsarena.com]

- 10. storage.mfn.se [storage.mfn.se]

The Role of Melanocortin Receptors in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin system, an ancient and highly conserved signaling pathway, has emerged as a critical regulator of inflammation. Comprising melanocortin peptides, their receptors (MCRs), and endogenous antagonists, this system extends its influence far beyond its traditionally known roles in pigmentation and energy homeostasis.[1][2] It is now understood that melanocortins, such as adrenocorticotropic hormone (ACTH) and α-, β-, and γ-melanocyte-stimulating hormones (MSHs), possess potent glucocorticoid-independent anti-inflammatory and immunomodulatory properties.[1][2] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are expressed on a variety of immune and non-immune cells involved in the inflammatory cascade.[3][4]

Activation of these receptors initiates a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of leukocytes to sites of inflammation, and promote the resolution of inflammation.[3][5] This technical guide provides an in-depth exploration of the role of each melanocortin receptor in inflammation, their signaling pathways, and detailed methodologies for key experiments in this field of research.

Melanocortin Receptors in Inflammation

The five melanocortin receptors exhibit distinct expression patterns and affinities for various melanocortin peptides, contributing to their diverse roles in modulating inflammation.[2]

Melanocortin 1 Receptor (MC1R)

Primarily known for its role in skin pigmentation, MC1R is also expressed on various immune cells, including monocytes, macrophages, neutrophils, and dendritic cells, where it exerts potent anti-inflammatory effects.[6][7] Activation of MC1R, for which α-MSH has the highest affinity, leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][6] Studies have shown that MC1R signaling is crucial for the anti-inflammatory actions of α-MSH.[8] For instance, the selective MC1R agonist BMS-470539 has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production and leukocyte infiltration in mice.[9]

Melanocortin 2 Receptor (MC2R)

The MC2R, also known as the ACTH receptor, is predominantly expressed in the adrenal cortex and is the exclusive receptor for ACTH, mediating its steroidogenic effects.[1][10] While its primary anti-inflammatory role is traditionally considered to be glucocorticoid-dependent, MC2R has also been identified on other cell types like adipocytes and immune cells, suggesting potential direct immunomodulatory functions.[10]

Melanocortin 3 Receptor (MC3R)

MC3R is expressed in the brain, heart, gut, and on immune cells such as macrophages and lymphocytes.[1][11] γ-MSH exhibits the highest affinity for MC3R.[2] Activation of MC3R has been demonstrated to have significant anti-inflammatory effects. For example, local activation of MC3R by ACTH, independent of glucocorticoids, is effective in models of gouty arthritis.[1][6] Selective MC3R agonists have been shown to inhibit cytokine release from macrophages and reduce neutrophil migration in experimental inflammation.[2][12]

Melanocortin 4 Receptor (MC4R)

Primarily located in the central nervous system, MC4R is crucial for energy homeostasis and appetite regulation.[13] However, it is also expressed on astrocytes and microglia.[14] Central activation of MC4R by α-MSH can mediate anti-inflammatory effects, including neuroprotection in models of brain injury and cerebral ischemia.[1][15] This is thought to occur through the inhibition of glial activation and the reduction of neuroinflammation.[10]

Melanocortin 5 Receptor (MC5R)

MC5R is widely expressed in various peripheral tissues, including exocrine glands, skeletal muscle, and immune cells like B and T lymphocytes.[4][16] Its activation has been linked to the modulation of immune responses and exocrine gland secretion.[6][17] MC5R signaling is implicated in the regulation of ocular immunity and has shown protective effects in models of autoimmune uveoretinitis.[18]

Signaling Pathways

The anti-inflammatory effects of melanocortin receptors are primarily mediated through two key intracellular signaling pathways: the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway and the nuclear factor-kappa B (NF-κB) pathway.

cAMP/PKA Pathway

As Gs protein-coupled receptors, all five MCRs, upon agonist binding, activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is central to the anti-inflammatory actions of melanocortins.

NF-κB Pathway

A crucial mechanism by which melanocortins exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway.[11][19] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[13] Melanocortin receptor activation, often via the cAMP/PKA pathway, can prevent the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[20]

Quantitative Data

The following tables summarize key quantitative data on the binding affinities and functional potencies of melanocortin receptor ligands in the context of inflammation.

Table 1: Binding Affinities (Ki, nM) of Melanotan-II at Human Melanocortin Receptors

| Receptor | Cell Line | Radioligand | Ki (nM) |

| MC1R | CHO | [¹²⁵I]-NDP-α-MSH | 0.67 |

| MC3R | CHO | [¹²⁵I]-NDP-α-MSH | 34 |

| MC4R | CHO | [¹²⁵I]-NDP-α-MSH | 6.6 |

| MC5R | CHO | [¹²⁵I]-NDP-α-MSH | 46 |

| Data sourced from BenchChem.[18] |

Table 2: Functional Potency (EC50/ED50) of Selective MC1R Agonist BMS-470539

| Assay | Species | Cell/Model System | Parameter Measured | EC50/ED50 |

| cAMP Accumulation | Human | Melanoma Cells | cAMP levels | 16.8 nM |

| cAMP Accumulation | Murine | - | cAMP levels | 11.6 nM |

| TNF-α Inhibition | Murine | BALB/c mice (in vivo) | LPS-induced TNF-α | ~10 µmol/kg |

| Data sourced from Herpin et al., 2003.[9] |

Table 3: Inhibition of Pro-inflammatory Mediators by Melanocortin Agonists

| Agonist | Receptor Target | Cell/Model System | Mediator Inhibited | % Inhibition / IC50 |

| α-MSH | MC1R (presumed) | Human Glioma Cells | Endotoxin-induced TNF-α | Significant Inhibition |

| α-MSH | MC1R | Murine Macrophages (RAW264.7) | LPS-induced TNF-α | Significant Inhibition |

| [D-Trp8]-γ-MSH | MC3R | Murine Macrophages | Crystal-induced IL-1β & KC | ~50% |

| BMS-470539 | MC1R | Murine Model | LPS-induced Leukocyte Infiltration | 45% reduction |

| BMS-470539 | MC1R | Murine Model | Delayed-type hypersensitivity (paw swelling) | 59% reduction |

| Data compiled from multiple sources.[5][6][8][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research in this area.

Measurement of cAMP Accumulation

Objective: To quantify the activation of melanocortin receptors by measuring the intracellular accumulation of the second messenger cAMP.

Principle: Melanocortin receptors are Gs-coupled, and their activation leads to the production of cAMP by adenylyl cyclase. This assay measures the amount of cAMP produced in response to agonist stimulation.

Materials:

-

Cells expressing the melanocortin receptor of interest (e.g., CHO-K1, HEK293, or immune cells like RAW264.7 macrophages).

-

Cell culture medium (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Melanocortin receptor agonist (e.g., α-MSH, Melanotan-II).

-

cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

384-well or 96-well microplates.

-

Microplate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture cells in appropriate medium supplemented with FBS and antibiotics until they reach the desired confluency.

-

Cell Seeding: Seed the cells into a 384-well or 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight.[21]

-

Cell Stimulation: a. Wash the cells 2-3 times with stimulation buffer. b. Incubate the cells in stimulation buffer for at least 20 minutes at 37°C.[22] c. Add the PDE inhibitor to the stimulation buffer. d. Prepare serial dilutions of the melanocortin agonist in stimulation buffer containing the PDE inhibitor. e. Add the agonist solutions to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the microplate reader as per the kit protocol.

-

Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

NF-κB Luciferase Reporter Assay

Objective: To measure the inhibition of NF-κB activation by melanocortin receptor agonists.

Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

Materials:

-

Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T).

-

Cell culture medium.

-

Melanocortin receptor agonist.

-

NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

-

Luciferase assay system (e.g., Promega Dual-Glo).

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the melanocortin receptor agonist for 1 hour.

-

NF-κB Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells and incubate for 5-6 hours.[23]

-

Cell Lysis and Luciferase Measurement: a. Lyse the cells using the lysis buffer provided in the luciferase assay kit. b. Add the luciferase substrate to the cell lysates. c. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. b. Calculate the percentage of NF-κB inhibition for each agonist concentration compared to the stimulated control. c. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.

Cytokine Inhibition Assay (ELISA)

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by melanocortin receptor agonists.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.

Materials:

-

Immune cells (e.g., RAW264.7 macrophages, human peripheral blood mononuclear cells).

-

Cell culture medium.

-

Inflammatory stimulus (e.g., LPS at 1 µg/mL).

-

Melanocortin receptor agonist.

-

Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6).

-

96-well ELISA plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the immune cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the melanocortin receptor agonist for 1 hour.

-

Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified time (e.g., 24 hours).[24]

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate to produce a colorimetric signal. b. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Generate a standard curve using the cytokine standards provided in the kit. b. Calculate the concentration of the cytokine in each sample based on the standard curve. c. Calculate the percentage of cytokine inhibition for each agonist concentration compared to the stimulated control. d. Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.

In Vivo Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effects of melanocortin receptor agonists in an acute in vivo model of inflammation.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling), which can be quantified.

Materials:

-

Rodents (e.g., Wistar rats or BALB/c mice).

-

Carrageenan solution (1% in saline).

-

Melanocortin receptor agonist.

-

Vehicle control.

-

Parenteral administration supplies (e.g., syringes, needles).

-

Plethysmometer for measuring paw volume.

Procedure:

-

Animal Acclimation: Acclimate the animals to the experimental conditions.

-

Compound Administration: Administer the melanocortin receptor agonist or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: a. Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume. b. Compare the increase in paw volume between the agonist-treated groups and the vehicle control group. c. Calculate the percentage of inhibition of edema for each dose of the agonist.

Flow Cytometry for Receptor Expression

Objective: To quantify the expression of melanocortin receptors on the surface of immune cells.

Principle: Fluorochrome-conjugated antibodies specific to the melanocortin receptor of interest are used to label the cells, which are then analyzed by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity.

Materials:

-

Isolated immune cells (e.g., human monocytes).

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Fc receptor blocking solution.

-

Fluorochrome-conjugated primary antibodies against the target melanocortin receptor (e.g., anti-MC1R-PE, anti-MC3R-APC).

-

Isotype control antibodies.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Isolate the immune cells of interest and adjust the cell concentration.

-

Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific antibody binding.

-

Antibody Staining: a. Incubate the cells with the fluorochrome-conjugated anti-melanocortin receptor antibody or the corresponding isotype control antibody in the dark on ice. b. Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: a. Gate on the cell population of interest based on forward and side scatter properties. b. Analyze the fluorescence intensity of the stained cells compared to the isotype control to determine the percentage of receptor-positive cells and the mean fluorescence intensity.

Conclusion

Melanocortin receptors play a pivotal and multifaceted role in the regulation of inflammation. Their ability to suppress pro-inflammatory mediators and promote the resolution of inflammation makes them attractive therapeutic targets for a wide range of inflammatory and autoimmune diseases. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of the melanocortin system. Continued research in this area holds promise for the development of novel anti-inflammatory therapies with improved efficacy and safety profiles.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. MC3-R as a novel target for antiinflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanocortin 3 receptors control crystal-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. criver.com [criver.com]

- 8. Human Alpha-MSH ELISA Kit (EEL066) - Invitrogen [thermofisher.com]

- 9. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. MC3-R as a novel target for anti-inflammatory therapy : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 13. Engineering the Melanocortin-4 Receptor to Control Constitutive and Ligand-Mediated Gs Signaling In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterisation of melanocortin receptor subtypes by radioligand binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. A role for MC3R in modulating lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. resources.revvity.com [resources.revvity.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. benchchem.com [benchchem.com]

Preclinical Pharmacology of Resomelagon: An In-depth Technical Guide

An Important Note on Compound Identification: Publicly available information reveals a common point of confusion between two distinct pharmaceutical compounds: Resomelagon (APD1189) and APD125 . This guide addresses the preclinical pharmacology of both entities to provide a comprehensive resource for researchers, scientists, and drug development professionals. This compound (APD1189) is a melanocortin receptor agonist under development for inflammatory diseases. In contrast, APD125 is a selective 5-HT2A inverse agonist that was investigated for the treatment of insomnia. Development of APD125 has since been discontinued.

This document is structured to present the preclinical data for each compound separately to ensure clarity.

Part 1: this compound (APD1189)

This compound (also known as AP1189) is an orally active, small molecule agonist of the melanocortin receptors 1 and 3 (MC1R and MC3R). It has been investigated for its anti-inflammatory and pro-resolving properties, primarily in the context of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4]

Mechanism of Action

This compound is a biased agonist for the melanocortin receptors MC1 and MC3.[5][6] Its therapeutic effects are believed to stem from its ability to promote the resolution of inflammation.[5] In preclinical models, this is demonstrated through the reduction of pro-inflammatory cells and cytokines, as well as an increase in macrophage efferocytosis (the clearance of apoptotic cells).[5]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through its effects on downstream signaling pathways following melanocortin receptor activation.

Signaling Pathways:

Activation of MC1R and MC3R by this compound initiates intracellular signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium (Ca2+).[7][8]

Quantitative In Vitro Data:

| Assay Type | Cell Line | Effect | Concentration/Dose | Reference |

| ERK1/2 Phosphorylation | HEK293A cells | Increased ERK1/2 phosphorylation | 0-1000 µM | [7][8] |

| Calcium (Ca2+) Mobilization | HEK293A cells | Increased Ca2+ mobilization | 0-1000 µM | [7][8] |

| Anti-inflammatory Activity | Peritoneal macrophages | Inhibition of TNF-α release and efferocytosis | 1 nM | [7][8] |

In Vivo Pharmacology

This compound has demonstrated anti-inflammatory effects in preclinical animal models of inflammation and arthritis.

Quantitative In Vivo Data:

| Animal Model | Species | Dosing Regimen | Effect | Reference |

| Acute Inflammation | Male C57BL/6J wild-type (WT) and BALB/c mice | 0-10 mg/kg; i.p., i.v., and p.o.; for 24 h | Promoted resolution of acute inflammation; inhibited neutrophil and monocyte infiltration in a dose-dependent manner. | [7] |

| Arthritis | Male C57BL/6J wild-type (WT) and BALB/c mice | 25-50 mg/kg; p.o.; daily for 8 days | Reduced all signs of arthritis, including clinical score (-42%), paw swelling (-87%), proportion of animals with all four paws affected (-50%), and the severity of inflammation (-70%). | [7] |

Experimental Protocols

ERK1/2 Phosphorylation Assay (Western Blot):

-

Cell Culture and Treatment: HEK293A cells are cultured to an appropriate confluency. Prior to treatment, cells are typically serum-starved to reduce basal ERK1/2 phosphorylation. Cells are then treated with varying concentrations of this compound (0-1000 µM) for a short duration (e.g., 8 minutes).[7][8]

-

Cell Lysis and Protein Quantification: Following treatment, cells are washed and then lysed to extract total protein. The concentration of protein in each lysate is determined using a standard protein assay to ensure equal loading for subsequent steps.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[9][10][11][12]

Calcium (Ca2+) Mobilization Assay:

-

Cell Preparation: HEK293A cells are seeded into a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM ester group, trapping the dye intracellularly.[13][14][15][16]

-

Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. This compound at various concentrations (0-1000 µM) is added to the wells, and the fluorescence intensity is measured over time. An increase in intracellular calcium binds to the dye, causing an increase in its fluorescence.[7][8]

-

Data Analysis: The change in fluorescence intensity is used to determine the extent of calcium mobilization in response to this compound. Dose-response curves can be generated to calculate potency values.

Collagen-Induced Arthritis (CIA) in Mice:

-

Induction of Arthritis: Male C57BL/6J mice are typically used. Arthritis is induced by a primary immunization of an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.[17][18][19][20][21]

-

Treatment: Once arthritis develops, mice are treated orally with this compound (e.g., 25-50 mg/kg, daily for 8 days) or a vehicle control.[7]

-

Assessment: The severity of arthritis is assessed regularly by measuring paw swelling and assigning a clinical score based on erythema and swelling of the joints. At the end of the study, joints may be collected for histopathological analysis to evaluate inflammation and joint damage.[7]

Part 2: APD125

APD125 is a potent and selective inverse agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[22] It was investigated as a potential treatment for insomnia, with a focus on improving sleep maintenance.[22] Although it showed promising results in early clinical trials, its development was later discontinued.[20]

Mechanism of Action

As a 5-HT2A inverse agonist, APD125 binds to the 5-HT2A receptor and reduces its basal, constitutive activity, in addition to blocking the effects of the endogenous agonist, serotonin. This is distinct from a neutral antagonist, which only blocks the action of an agonist. The 5-HT2A receptor is known to play a role in regulating sleep architecture, and its inhibition is thought to promote and maintain sleep.[22]

In Vitro Pharmacology

The in vitro profile of APD125 is characterized by its high affinity and inverse agonist activity at the 5-HT2A receptor.

Signaling Pathways:

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium. As an inverse agonist, APD125 would suppress this pathway.

Quantitative In Vitro Data:

| Assay Type | Target | Effect | Reference |

| Radioligand Binding Assay | 5-HT2A Receptor | High affinity binding | [22][24] |

| Functional Assay (e.g., Calcium Flux, IP1 Accumulation) | 5-HT2A Receptor | Inverse agonist activity (inhibition of basal and agonist-induced signaling) | [23][25] |

In Vivo Pharmacology

Preclinical studies in rats demonstrated the sleep-promoting effects of APD125.

Quantitative In Vivo Data:

| Animal Model | Species | Dosing | Effect | Reference |

| Sleep Study | Male Wistar rats | Not specified | Promoted sleep onset and consolidation during the normal active phase. | [26] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for APD125 in animal models is not extensively available in the public domain. However, general pharmacokinetic principles are assessed in preclinical species like rats and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[27][28][29][30]

Experimental Protocols

In Vivo Sleep Study in Rats (EEG/EMG):

-

Surgical Implantation: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.[1][31][32][33][34]

-

Recovery and Habituation: Following surgery, the animals are allowed to recover. They are then habituated to the recording chambers and tethered cables to minimize stress during the experiment.[1][31]

-

Baseline and Treatment Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours). Subsequently, the rats are administered APD125 or a vehicle control, and EEG/EMG data is continuously recorded.[1][31]

-

Data Analysis: The recorded data is visually or automatically scored into different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Various sleep parameters, such as sleep latency, duration of each sleep stage, and the number of awakenings, are then analyzed to determine the effect of the compound.[32][33][34]

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. This compound - Synact Pharma - AdisInsight [adisinsight.springer.com]

- 3. storage.mfn.se [storage.mfn.se]

- 4. SynAct Pharma to present clinical data on this compound (AP1189) at ACR Convergence - Inderes [inderes.se]

- 5. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3.4. Western Blotting and Detection [bio-protocol.org]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]

- 16. hellobio.com [hellobio.com]

- 17. chondrex.com [chondrex.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. APD125, a Selective Serotonin 5-HT2A Receptor Inverse Agonist, Significantly Improves Sleep Maintenance in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. ndineuroscience.com [ndineuroscience.com]

- 32. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Rat sleep and EEG analyses [bio-protocol.org]

Resomelagon (AP1189): A Technical Whitepaper on Biased Agonism at MC1 and MC3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resomelagon (also known as AP1189) is a potent, orally active small molecule that functions as a biased agonist for the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors. This document provides an in-depth technical guide on the pharmacological characteristics of this compound, with a focus on its unique signaling properties. Unlike endogenous agonists, this compound preferentially activates downstream signaling pathways that mediate anti-inflammatory effects without stimulating the canonical pathway linked to melanogenesis. This biased agonism presents a promising therapeutic strategy for a range of inflammatory conditions by potentially uncoupling therapeutic benefits from unwanted side effects. This whitepaper details the quantitative data on this compound's activity, the experimental protocols used for its characterization, and visual representations of the relevant signaling pathways.

Introduction to Melanocortin Receptors and Biased Agonism

The melanocortin receptor system is a family of five G protein-coupled receptors (GPCRs), MC1R through MC5R, which are involved in a wide array of physiological processes.[1] MC1R is primarily known for its role in regulating skin pigmentation and for its anti-inflammatory effects.[1] MC3R is expressed in the brain, where it regulates energy homeostasis, and also in the immune system, where it participates in modulating inflammatory responses.[2]

Upon binding of an endogenous agonist like α-melanocyte-stimulating hormone (α-MSH), these receptors typically activate the Gαs protein, leading to the production of cyclic AMP (cAMP). This canonical signaling pathway, particularly for MC1R, is responsible for stimulating melanin (B1238610) synthesis in melanocytes.

Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. In the context of MC1R and MC3R, a biased agonist could selectively engage pathways that lead to anti-inflammatory responses while avoiding the activation of the cAMP pathway, thereby preventing melanogenesis. This compound has been identified as such a biased agonist, showing preferential activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and intracellular calcium (Ca²⁺) mobilization pathways over cAMP production.[3][4] This unique property makes this compound a promising candidate for the treatment of inflammatory diseases.[4]

Quantitative Analysis of this compound's Biased Agonism

The biased agonistic nature of this compound has been characterized through a series of in vitro assays. The following tables summarize the quantitative data from these studies, highlighting the differential potency and efficacy of this compound in activating the cAMP, ERK1/2 phosphorylation, and Ca²⁺ mobilization signaling pathways at both MC1R and MC3R.

Table 1: Potency (EC₅₀) of this compound at MC1R and MC3R for Different Signaling Pathways

| Receptor | Signaling Pathway | This compound (AP1189) EC₅₀ (µM) | α-MSH EC₅₀ (µM) |

| MC1R | cAMP Accumulation | >10 | ~0.01 |

| ERK1/2 Phosphorylation | ~1 | ~0.1 | |

| Ca²⁺ Mobilization | ~1 | ~0.1 | |

| MC3R | cAMP Accumulation | No Response | ~0.1 |

| ERK1/2 Phosphorylation | ~1 | ~1 | |

| Ca²⁺ Mobilization | ~1 | ~1 |

Note: The EC₅₀ values are approximated from graphical data presented in Montero-Melendez et al., J Immunol, 2015. "No Response" indicates that no significant activation was observed at the tested concentrations.

Table 2: Efficacy (Eₘₐₓ) of this compound at MC1R and MC3R for Different Signaling Pathways

| Receptor | Signaling Pathway | This compound (AP1189) Eₘₐₓ (% of α-MSH) |

| MC1R | cAMP Accumulation | <10% |

| ERK1/2 Phosphorylation | ~100% | |

| Ca²⁺ Mobilization | ~100% | |

| MC3R | cAMP Accumulation | Not Applicable |

| ERK1/2 Phosphorylation | ~100% | |

| Ca²⁺ Mobilization | ~100% |

Note: The Eₘₐₓ values are approximated from graphical data presented in Montero-Melendez et al., J Immunol, 2015, and are relative to the maximal response induced by the endogenous agonist α-MSH.

Signaling Pathways

The following diagrams illustrate the canonical and biased signaling pathways of MC1R and MC3R.

Caption: MC1R Signaling Pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biased agonism as a novel strategy to harness the proresolving properties of melanocortin receptors without eliciting melanogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Melanocortin therapies to resolve fibroblast-mediated diseases [frontiersin.org]

An In-depth Technical Guide to the Signal Transduction Pathways Activated by Resomelagon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resomelagon (also known as AP1189) is a pioneering, orally active small molecule that functions as a biased agonist for the melanocortin 1 (MC1R) and melanocortin 3 (MC3R) receptors.[1][2] Developed by SynAct Pharma, this compound is currently under clinical investigation for its therapeutic potential in inflammatory diseases, most notably rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound, with a focus on its unique biased agonism. The information presented herein is intended to support further research and drug development efforts in the field of inflammation and melanocortin receptor modulation.

Core Mechanism of Action: Biased Agonism

This compound exhibits a distinct mechanism of action known as biased agonism.[2] Unlike endogenous agonists that activate the full spectrum of a receptor's signaling pathways, biased agonists selectively engage specific downstream signaling cascades. In the case of this compound, it preferentially activates pathways associated with anti-inflammatory and pro-resolving effects while avoiding the canonical Gs-cAMP pathway typically associated with melanocortin receptor activation and melanogenic effects.[2]

Signal Transduction Pathways

This compound's interaction with MC1R and MC3R initiates a cascade of intracellular signaling events that deviate from the classical melanocortin pathway. The primary signaling pathways activated by this compound are the Extracellular signal-regulated kinase (ERK) 1/2 pathway and the mobilization of intracellular calcium (Ca2+).[1][2]

ERK1/2 Phosphorylation

A key event following the binding of this compound to MC1R and MC3R is the phosphorylation and subsequent activation of ERK1/2, members of the mitogen-activated protein kinase (MAPK) family.[1][2] This activation has been demonstrated in HEK293A cells transiently transfected with mouse MC1R and MC3R.[2] The phosphorylation of ERK1/2 is a critical step in mediating the anti-inflammatory and pro-resolving effects of this compound.[6]

Intracellular Calcium Mobilization

In addition to ERK1/2 activation, this compound also induces a rapid increase in intracellular calcium levels.[1] This mobilization of stored intracellular calcium is another hallmark of this compound's biased agonism and contributes to its overall pharmacological profile.

Lack of cAMP Generation

Notably, this compound does not stimulate the canonical Gs protein-coupled pathway that leads to the generation of cyclic AMP (cAMP).[2] This is a significant point of differentiation from endogenous melanocortin agonists and is the basis for its non-melanogenic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Cellular Activity of this compound

| Assay | Cell Line | Receptor(s) | Effect | Concentration/Time |

| ERK1/2 Phosphorylation | HEK293A | MC1R, MC3R | Increased phosphorylation | 0-1000 µM; 8 min[1] |

| Calcium Mobilization | HEK293A | MC1R, MC3R | Increased Ca2+ mobilization | 0-1000 µM; 8 min[1] |

| TNF-α Release | Peritoneal Macrophages | MC1R, MC3R | Inhibition | 1 nM; 30 min[1] |

| Efferocytosis | Peritoneal Macrophages | MC1R, MC3R | Promotion | 1 nM; 30 min[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for the key experiments cited.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is based on the general principles of Western blotting for detecting phosphorylated proteins.

1. Cell Culture and Treatment:

- HEK293A cells are transiently transfected with plasmids encoding for mouse MC1R or MC3R.

- Transfected cells are seeded in appropriate culture plates and allowed to adhere.

- Prior to stimulation, cells are typically serum-starved to reduce basal ERK1/2 phosphorylation.

- Cells are then stimulated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 8 minutes).

2. Cell Lysis:

- After stimulation, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

- Cells are lysed on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Protein Quantification:

- The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

- The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.

6. Detection:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry is used to quantify the band intensities.

Intracellular Calcium Mobilization Assay

This protocol is based on the use of fluorescent calcium indicators.

1. Cell Preparation:

- HEK293A cells transiently transfected with MC1R or MC3R are seeded into black-walled, clear-bottom 96-well plates.

2. Dye Loading:

- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) for a specified time at 37°C.

3. Compound Addition and Measurement:

- The plate is placed in a fluorescence microplate reader (e.g., FlexStation).

- Baseline fluorescence is measured before the addition of this compound.

- This compound at various concentrations is automatically injected into the wells, and the fluorescence intensity is monitored in real-time.

4. Data Analysis:

- The change in fluorescence, indicative of the increase in intracellular calcium, is calculated and plotted against the concentration of this compound to determine the dose-response relationship.

Visualizations

Signaling Pathway Diagrams

Caption: this compound biased signaling at MC1/3R.

Experimental Workflow Diagrams

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound represents a significant advancement in the field of melanocortin receptor pharmacology. Its unique biased agonism at MC1R and MC3R, leading to the selective activation of the ERK1/2 and calcium mobilization pathways without engaging the canonical cAMP pathway, underscores its potential as a novel anti-inflammatory and pro-resolving therapeutic agent. The detailed understanding of these signal transduction pathways is paramount for the continued development of this compound and for the design of future biased agonists targeting GPCRs for a variety of therapeutic indications. This guide provides a foundational resource for researchers dedicated to advancing the science of inflammation and its resolution.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. [PDF] Biased Agonism as a Novel Strategy To Harness the Proresolving Properties of Melanocortin Receptors without Eliciting Melanogenic Effects | Semantic Scholar [semanticscholar.org]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Frontiers | Editorial: Melanocortins and melanocortin receptors in the regulation of inflammation: mechanisms and novel therapeutic strategies [frontiersin.org]

- 6. Frontiers | Ligand Bias and Its Association With Pro-resolving Actions of Melanocortin Drugs [frontiersin.org]

Resomelagon's Modulation of the ERK1/2 Phosphorylation Signaling Cascade: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resomelagon (also known as AP1189) is an orally active, first-in-class biased agonist of the melanocortin receptors 1 (MC1) and 3 (MC3).[1][2] It is under development for its pro-resolving and anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3][4][5] A key mechanism underlying its therapeutic potential is the activation of intracellular signaling pathways that modulate the inflammatory response. Among these, the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade is a critical pathway influenced by this compound.[1] This technical guide provides an in-depth analysis of the interaction between this compound and the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflows.

The ERK1/2 signaling pathway is a central component of the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.[6][7][8] The activation of this pathway involves a series of sequential phosphorylation events, culminating in the phosphorylation of ERK1/2.[8][9] Activated, phosphorylated ERK1/2 (p-ERK1/2) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, thereby influencing cellular responses.[6][8]

Mechanism of Action: this compound and ERK1/2 Activation

This compound exerts its effects by selectively binding to and activating MC1 and MC3 receptors.[1][2][5] As a biased agonist, this compound stimulates specific downstream signaling pathways without significantly inducing the canonical cyclic AMP (cAMP) generation typically associated with melanocortin receptor activation.[10] Instead, its engagement with MC1 and MC3 receptors has been shown to induce the phosphorylation of ERK1/2.[1] This activation of the ERK1/2 pathway is implicated in the pro-resolving and anti-inflammatory effects of this compound, such as the inhibition of pro-inflammatory cytokine release.[10]

Quantitative Data on this compound's Effect on ERK1/2 Phosphorylation

The following tables summarize the available quantitative data from in vitro and in vivo studies investigating the impact of this compound on ERK1/2 phosphorylation and related anti-inflammatory activities.

Table 1: In Vitro Effects of this compound on ERK1/2 Phosphorylation and Inflammatory Markers

| Cell Type | Concentration Range | Duration of Treatment | Outcome | Reference |

| HEK293A cells | 0-1000 µM | 8 minutes | Promotes melanocortin signal transduction through ERK1/2 phosphorylation. | [1] |

| Peritoneal macrophages | 1 nM | 30 minutes | Exhibits anti-inflammatory activity by inhibiting TNF-α release and promoting efferocytosis. | [1] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Dosage Range | Route of Administration | Duration of Treatment | Outcome | Reference |

| Male C57BL/6J wild-type (WT) and BALB/c mice | 0-10 mg/kg | i.p., i.v., and p.o. | 24 hours | Promotes resolution of acute inflammation by inhibiting neutrophil and monocyte infiltration in a dose-dependent manner. | [1] |

| Male C57BL/6J wild-type (WT) and BALB/c mice | 25-50 mg/kg | p.o. | Daily, for 8 days | Reduces arthritis, evidenced by a 42% reduction in clinical score, 87% reduction in paw swelling, 50% reduction in the proportion of animals with all four paws affected, and a 70% reduction in the severity of inflammation. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on the ERK1/2 signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for in vitro studies of signal transduction. For studying inflammatory responses, primary cells such as peritoneal macrophages are utilized.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. On the day of the experiment, the stock solution is diluted to the desired final concentrations in the cell culture medium. Cells are then treated with varying concentrations of this compound for the specified durations as indicated in the experimental design.

Western Blotting for ERK1/2 Phosphorylation

-

Cell Lysis: Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 phosphorylation.

In Vivo Murine Model of Inflammation

-

Animal Models: Male C57BL/6J or BALB/c mice are commonly used for studying inflammation.

-

Induction of Inflammation: Acute inflammation can be induced by intraperitoneal injection of an inflammatory agent like zymosan.

-

This compound Administration: this compound is administered to the mice via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes at the specified doses.

-

Assessment of Inflammation: At designated time points, peritoneal lavage is performed to collect inflammatory exudates. The total and differential leukocyte counts are determined to assess the infiltration of neutrophils and monocytes.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as TNF-α, in the peritoneal fluid can be measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway

Caption: this compound signaling to ERK1/2 phosphorylation.

Experimental Workflow

Caption: Western blot workflow for p-ERK1/2 analysis.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action that includes the induction of the ERK1/2 phosphorylation signaling cascade. This activation is a key event in mediating its anti-inflammatory and pro-resolving effects. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further investigation into the downstream targets of the this compound-activated ERK1/2 pathway will continue to elucidate its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]

- 3. storage.mfn.se [storage.mfn.se]

- 4. This compound by SynAct Pharma for Rheumatoid Arthritis: Likelihood of Approval [pharmaceutical-technology.com]

- 5. biostock.se [biostock.se]

- 6. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]

- 7. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Effect of Resomelagon on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resomelagon (also known as AP1189) is a potent and selective orally active agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) primarily associated with the stimulatory G-protein (Gs) signaling pathway. While the canonical downstream effect of Gs activation is an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), there is evidence that activation of MC1 and MC3 receptors can also lead to the mobilization of intracellular calcium ([Ca²⁺]i).[2] This technical guide provides an in-depth overview of the mechanisms and methodologies related to the effect of this compound on intracellular calcium mobilization.

Quantitative Data on Melanocortin Receptor-Mediated Calcium Mobilization

While specific quantitative data on the dose-dependent effects of this compound on intracellular calcium mobilization are not publicly available, data from studies on the natural melanocortin receptor agonist, α-melanocyte-stimulating hormone (α-MSH), provide a valuable reference for the expected effects on MC1 and MC3 receptors expressed in Human Embryonic Kidney 293 (HEK293) cells.

Table 1: EC₅₀ Values of α-MSH for Intracellular Calcium Mobilization in HEK293 Cells Expressing Melanocortin Receptors

| Receptor Subtype | Agonist | EC₅₀ (nM) |

| MC1 | α-MSH | 4.3 ± 1.8 |

| MC3 | α-MSH | 1.3 ± 0.6 |

Data adapted from Mountjoy et al., 2001.[3] Values represent the mean ± standard deviation.

Table 2: Illustrative Dose-Response Data for a Melanocortin Agonist on Intracellular Calcium Mobilization

| Agonist Concentration (nM) | % Maximal Calcium Response (Illustrative) |

| 0.1 | 5 |

| 1 | 25 |

| 10 | 75 |

| 100 | 95 |

| 1000 | 100 |

This table provides an illustrative example of a dose-response relationship for a potent agonist at a melanocortin receptor. Actual values for this compound may vary.

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound, acting on MC1 and MC3 receptors, is understood to induce intracellular calcium mobilization through a non-canonical Gs-coupled signaling pathway. This pathway deviates from the classical Gq-PLC-IP₃-mediated calcium release.

The proposed signaling cascade is as follows:

-

Receptor Activation: this compound binds to and activates the MC1 or MC3 receptor.

-

Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, leading to its activation.

-

Adenylyl Cyclase Activation & cAMP Production: The activated Gsα subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

cAMP-Mediated Calcium Release: The increase in intracellular cAMP leads to the release of calcium from intracellular stores, such as the endoplasmic reticulum. The precise mechanism of cAMP-mediated calcium release in this context is still under investigation but may involve the activation of other downstream effectors, such as Protein Kinase A (PKA), which could then phosphorylate and sensitize calcium channels on the endoplasmic reticulum, like ryanodine (B192298) receptors or IP₃ receptors, to basal levels of their respective ligands.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro assay to measure this compound-induced intracellular calcium mobilization.

Experimental Workflow: Intracellular Calcium Mobilization Assay

Detailed Methodology

1. Cell Culture and Seeding:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human melanocortin 1 (MC1) or melanocortin 3 (MC3) receptor.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Plate cells in black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a near-confluent monolayer.

2. Dye Loading:

-

Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of the dye is typically 1-5 µM. An equal volume of a dispersing agent like Pluronic F-127 (0.02-0.04%) is often included to aid dye solubilization.

-

Loading Procedure: Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: After incubation, gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

3. Compound Preparation and Addition:

-

Compound Plate: Prepare a separate 96-well plate with serial dilutions of this compound at concentrations 2- to 4-fold higher than the final desired concentrations.

-

Automated Addition: Use a fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3) to add the this compound dilutions to the cell plate.

4. Fluorescence Measurement and Data Analysis:

-

Instrumentation: Place the cell plate in the fluorescence microplate reader, set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).

-

Data Acquisition: Measure the baseline fluorescence for 15-20 seconds, then inject the this compound solution and continue to record the fluorescence signal every 1-2 seconds for at least 2-3 minutes.

-

Data Analysis: The change in intracellular calcium is typically expressed as the change in fluorescence intensity (ΔF) over the initial baseline fluorescence (F₀), or as the peak fluorescence intensity. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC₅₀ value (the concentration that elicits 50% of the maximal response) can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

Conclusion

This compound, through its agonist activity at the MC1 and MC3 receptors, induces intracellular calcium mobilization via a Gs-cAMP-mediated signaling pathway. While specific quantitative data for this compound's potency and efficacy in this regard are not publicly available, the provided methodologies offer a robust framework for its characterization. Further research is warranted to fully elucidate the downstream effectors of cAMP in this non-canonical calcium signaling pathway and to quantify the precise dose-dependent effects of this compound.

References

- 1. Efficacy and Safety of the Biased Melanocortin Receptor Agonist AP1189/resomelagon in Combination with Methotrexate in DMARD-naïve Rheumatoid Arthritis Patients: The EXPAND Trial - ACR Meeting Abstracts [acrabstracts.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

Resomelagon (AP1189): A Pro-Resolving Agent in Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Resomelagon (also known as AP1189) is a potent, orally active small molecule that acts as a biased agonist for the melanocortin 1 (MC1) and melanocortin 3 (MC3) receptors. Its mechanism of action is centered on the activation of pro-resolving pathways in inflammation, a distinct approach from traditional anti-inflammatory strategies that primarily focus on suppressing inflammatory mediators. By promoting the natural resolution of inflammation, this compound presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the technical details surrounding this compound's role in these pathways, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction to this compound and the Resolution of Inflammation

Chronic inflammation is a hallmark of numerous debilitating diseases. While the initial inflammatory response is a crucial protective mechanism, its failure to resolve leads to tissue damage and disease progression. The resolution of inflammation is an active, highly regulated process mediated by a class of molecules known as specialized pro-resolving mediators (SPMs). These mediators orchestrate a cellular program that includes halting neutrophil infiltration, promoting the clearance of apoptotic cells (efferocytosis) by macrophages, and restoring tissue homeostasis.

This compound leverages the pro-resolving functions of the melanocortin system. The MC1 and MC3 receptors, expressed on various immune cells including macrophages and neutrophils, are key players in modulating inflammatory responses and promoting their resolution. This compound's biased agonism at these receptors is designed to selectively activate these pro-resolving signaling cascades.

Mechanism of Action

This compound's primary mechanism of action involves the activation of MC1 and MC3 receptors, which initiates a cascade of intracellular signaling events. This activation leads to the induction of downstream signaling molecules, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium (Ca2+).[1] These signaling events are central to the cellular responses that drive the resolution of inflammation.

Signaling Pathways

The binding of this compound to MC1 and MC3 receptors, which are G-protein coupled receptors (GPCRs), triggers a conformational change that activates intracellular signaling pathways. The subsequent phosphorylation of ERK1/2 and increase in intracellular Ca2+ concentration are key downstream effects that mediate the pro-resolving actions of this compound.

References

The Therapeutic Potential of Resomelagon in Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resomelagon (formerly AP1189) is a novel, orally available, biased agonist of the melanocortin 1 and 3 receptors (MC1R and MC3R) under investigation for the treatment of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the current evidence for its therapeutic potential, focusing on its mechanism of action, preclinical data, and clinical trial findings. This compound's unique pro-resolving properties, which include the reduction of pro-inflammatory mediators and the enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis), position it as a promising candidate for early intervention in RA. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and study designs to facilitate a deeper understanding of this emerging therapeutic.

Introduction to this compound and its Novel Mechanism of Action

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovial inflammation, and progressive joint destruction. While current treatments have significantly improved patient outcomes, there remains a substantial unmet need for therapies that can induce and sustain remission, particularly in early-stage disease, without the side effects associated with broad immunosuppression.

This compound represents a new therapeutic class with a distinct mechanism of action centered on the resolution of inflammation. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways, this compound actively promotes the body's natural processes for resolving inflammation. It is a biased agonist for MC1R and MC3R, receptors that play a pivotal role in modulating immune responses.

The key therapeutic effects of this compound are believed to be mediated through:

-

Reduction of pro-inflammatory cells and cytokines: Activation of MC1R and MC3R on immune cells, particularly macrophages, leads to a decrease in the production and release of key pro-inflammatory cytokines such as TNF-α and IL-6.

-

Increased macrophage efferocytosis: this compound enhances the capacity of macrophages to engulf and clear apoptotic cells, a crucial process for resolving inflammation and preventing secondary necrosis and the release of pro-inflammatory cellular contents.

This dual action of dampening inflammation and promoting its active resolution offers a potentially more targeted and safer approach to managing RA.

Preclinical Evidence in Models of Arthritis

The therapeutic potential of this compound has been evaluated in preclinical models of arthritis, most notably the collagen-induced arthritis (CIA) mouse model, which shares many pathological features with human RA.

Efficacy in Collagen-Induced Arthritis (CIA) Model

In the CIA mouse model, oral administration of this compound has been shown to significantly reduce the clinical signs of arthritis. Studies have demonstrated a dose-dependent reduction in paw swelling, clinical arthritis scores, and the proportion of animals with all four paws affected.

Table 1: Summary of Preclinical Efficacy of this compound in a Mouse Model of Arthritis

| Parameter | Vehicle Control | This compound (25-50 mg/kg, p.o., daily for 8 days) |